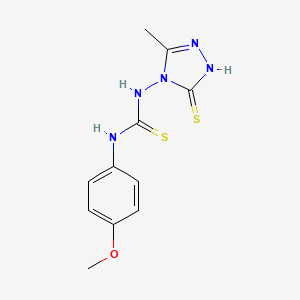
1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea typically involves the reaction of 4-methoxyaniline with carbon disulfide and methyl isothiocyanate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity would be essential.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield sulfoxides or sulfones, while reduction would yield amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-methoxyphenyl)-3-(3-methyl-1H-1,2,4-triazol-4-yl)thiourea: Lacks the sulfanylidene group.
1-(4-methoxyphenyl)-3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea: Differs in the position of the methyl group.
Uniqueness
1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea is unique due to the presence of both the methoxyphenyl and sulfanylidene-triazolyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
86671-69-4 |
|---|---|
Fórmula molecular |
C11H13N5OS2 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea |
InChI |
InChI=1S/C11H13N5OS2/c1-7-13-14-11(19)16(7)15-10(18)12-8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,14,19)(H2,12,15,18) |
Clave InChI |
BRQNRZAODJNKGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(=S)N1NC(=S)NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12027095.png)
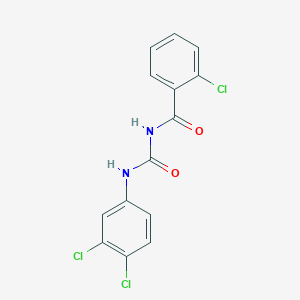
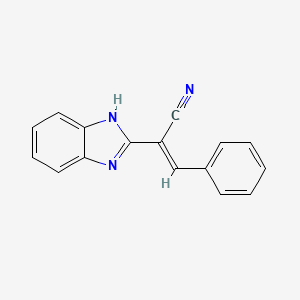
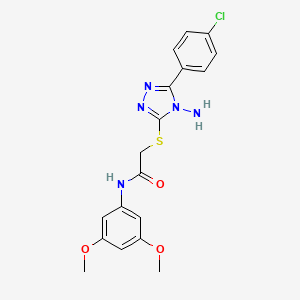
![7-cyclohexyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12027136.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12027140.png)


![(2E)-2-(1H-Benzimidazol-2-YL)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-2-propenenitrile](/img/structure/B12027150.png)


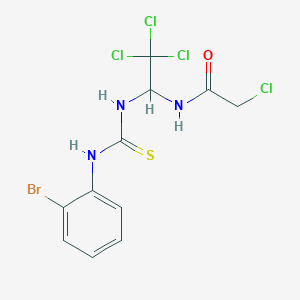
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12027164.png)
![2-Chloro-N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide](/img/structure/B12027174.png)
